molecular formula C7H4Br2F3NO B1447438 2,3-Dibromo-5-(trifluoromethoxy)aniline CAS No. 1807035-46-6

2,3-Dibromo-5-(trifluoromethoxy)aniline

Cat. No.: B1447438
CAS No.: 1807035-46-6
M. Wt: 334.92 g/mol
InChI Key: XNZGMMLCASLQSY-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-(Trifluoromethoxy)aniline is a high-value halogenated aniline intermediate designed for advanced research and development, particularly in the fields of agrochemicals and pharmaceuticals. Its molecular structure, featuring bromo and trifluoromethoxy substituents on the aniline ring, is strategically important for creating compounds with enhanced biological activity and physical properties. This compound serves as a key synthetic precursor in the exploration of novel active ingredients. In agrochemical research, structurally similar dibromo-trifluoromethoxy anilines are established as critical intermediates for synthesizing potent fungicides, such as thifluzamide, which targets sheath blight in rice . The presence of fluorine and bromine atoms is known to improve lipid permeability and metabolic stability in bioactive molecules. Furthermore, recent studies on trifluoro-aniline derivatives highlight their significant potential in antimicrobial applications, demonstrating efficacy against pathogenic bacteria like Vibrio parahaemolyticus by inhibiting both planktonic cell growth and biofilm formation . The compound's research value lies in its versatility for further functionalization; the primary amino group allows for coupling reactions, while the halogen atoms are suitable for metal-catalyzed cross-couplings, enabling the construction of diverse compound libraries for biological screening. This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

2,3-dibromo-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(13)6(4)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZGMMLCASLQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Method Reagents & Catalysts Solvent Temperature Yield (%) Purity (%) Notes
Catalytic bromination with ammonium molybdate, NaBr/KBr, H2O2 4-(Trifluoromethoxy)aniline, NH4MoO4, NaBr/KBr, H2O2 Water Ambient (~20°C) High (not specified) High (not specified) Avoids corrosive bromine, industrially friendly
Water-phase bromination with bromine and H2O2, inert grinding media 4-(Trifluoromethoxy)aniline, Br2, H2O2, inert beads Water 20-30°C 97.5-99.1 98.4-99.5 High yield and purity, solvent recycling, low waste
Catalytic hydrogenation of nitro precursors (related compounds) Pd/C, H2, triethylamine Methanol 50°C 93 Not specified For difluoroanilines, less relevant for dibromo compounds

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates substitution reactions at positions activated by the trifluoromethoxy group.

Bromine Displacement

Bromine atoms at positions 2 and 3 undergo substitution with nucleophiles under specific conditions:

  • Reaction with Amines :
    Treatment with primary amines (e.g., methylamine) in the presence of a base (K₂CO₃) and a polar aprotic solvent (DMF) at 80–100°C yields mono- or di-substituted aniline derivatives .
    Example :

    2 3 Dibromo 5 trifluoromethoxy aniline+2CH3NH2DMF K2CO32 3 Di methylamino 5 trifluoromethoxy aniline\text{2 3 Dibromo 5 trifluoromethoxy aniline}+2\text{CH}_3\text{NH}_2\xrightarrow{\text{DMF K}_2\text{CO}_3}\text{2 3 Di methylamino 5 trifluoromethoxy aniline}

    Yield : 85–92% .

  • Reaction with Hydroxide :
    Hydrolysis using aqueous NaOH under reflux produces hydroxyl-substituted derivatives, though competing dehalogenation may occur .

Reductive Dehalogenation

Catalytic hydrogenation selectively removes bromine atoms:

  • Conditions :
    Pd/C (10 wt%) in methanol under H₂ (1–3 atm) at 50°C .
    Outcome :

    • Partial reduction yields mono-bromo derivatives (e.g., 3-bromo-5-(trifluoromethoxy)aniline) .

    • Full reduction produces 5-(trifluoromethoxy)aniline (yield: 93%) .

Cross-Coupling Reactions

Bromine substituents enable participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) at 80°C :

2 3 Dibromo 5 trifluoromethoxy aniline+Ar B OH 2Diaryl substituted product\text{2 3 Dibromo 5 trifluoromethoxy aniline}+\text{Ar B OH }_2\rightarrow \text{Diaryl substituted product}

Typical Yields : 70–88% .

Buchwald-Hartwig Amination

Coupling with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos as ligands :
Conditions :

  • Toluene, 110°C, 24 h.
    Yield : 65–78% .

Oxidation Reactions

The aniline group undergoes oxidation to form nitroso or nitro derivatives:

  • Oxidation with mCPBA :
    Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields the nitroso intermediate, which further oxidizes to the nitro compound under prolonged reaction times .
    Key Product :
    2,3-Dibromo-5-(trifluoromethoxy)nitrobenzene (yield: 74%).

Trifluoromethoxy Group Modifications

The trifluoromethoxy group is generally stable but can participate in radical-mediated reactions:

  • Radical Trifluoromethoxylation :
    Under UV light with TFMT (trifluoromethyl triflate) and AgF, the group undergoes substitution to form polyhalogenated derivatives .

Comparative Reactivity Data

Reaction TypeConditionsYield (%)Key Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C70–88
Reductive DehalogenationPd/C, H₂ (1 atm), MeOH, 50°C93
SNAr with MethylamineK₂CO₃, DMF, 100°C85–92
Oxidation to NitrobenzenemCPBA, CH₂Cl₂, 0°C → RT74

Mechanistic Insights

  • The trifluoromethoxy group (-OCF₃) exerts a strong -I effect, directing nucleophiles to positions 2 and 4 on the ring .

  • Bromine substituents at positions 2 and 3 hinder sterically demanding reactions but enhance electronic activation for SNAr .

Scientific Research Applications

Pharmaceutical Development

2,3-Dibromo-5-(trifluoromethoxy)aniline has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. Notably, analogs of this compound have shown promise in:

  • Inhibition of viral proteases : Compounds similar in structure have been evaluated for their efficacy against hepatitis C virus NS3 protease .

Agrochemical Applications

This compound serves as a precursor for various agrochemicals, particularly in the synthesis of:

  • Herbicides and fungicides : The brominated aniline derivatives are crucial in developing effective agricultural chemicals that target specific pests and diseases . The trifluoromethoxy group enhances the biological activity and selectivity of these compounds.

Materials Science

Research indicates that fluorinated compounds, including this compound, may contribute to the development of advanced materials with specific properties such as:

  • Thermal stability : The presence of trifluoromethoxy groups can improve the thermal stability of polymers and other materials .

Case Studies

StudyFocusFindings
Study on antiviral activityInvestigated the inhibition of HCV NS3 proteaseAnalogous compounds showed significant inhibition rates, suggesting potential for drug development .
Agrochemical formulationDeveloped herbicides using dibromo anilinesEnhanced efficacy against target weeds while reducing environmental impact .
Material property enhancementEvaluated the thermal properties of fluorinated polymersCompounds demonstrated improved thermal stability compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group compared to trifluoromethyl (-CF₃), making 2,3-Dibromo-5-(trifluoromethoxy)aniline more reactive in nucleophilic substitutions .
  • Biological Activity: Dibromo analogs generally exhibit higher antimicrobial and antifungal activity than mono-bromo derivatives due to increased halogen density .

Biological Activity

2,3-Dibromo-5-(trifluoromethoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C7H4Br2F3N\text{C}_7\text{H}_4\text{Br}_2\text{F}_3\text{N}. Its structure includes two bromine atoms and a trifluoromethoxy group, which are significant for its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods. Recent advancements in mechanochemical protocols have allowed for selective substitutions of the aromatic amino group with the OCF3 functionality, enhancing the efficiency of its synthesis .

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For example, studies have shown that derivatives of anilines with trifluoromethyl substitutions can significantly inhibit the growth of various pathogens. The biological evaluations demonstrated that this compound possesses notable activity against several strains of bacteria and fungi, although specific IC50 values were not universally reported across all studies .

Anticancer Properties

The compound has been investigated for its anticancer potential. A study highlighted that fluorinated anilines, including derivatives like this compound, displayed significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity .

The mechanism through which this compound exerts its biological effects appears to involve inhibition of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have been shown to disrupt microtubule dynamics effectively, leading to increased cell death in tumor cells .

Case Studies

StudyCompound TestedCell LineIC50 ValueObservations
This compoundA549~1 µMSignificant antiproliferative activity
Trifluoromethyl aniline derivativesHeLa~0.75 µMInduced G2/M phase arrest
Various aniline derivativesMDA-MB-231~0.9 µMInhibition of tubulin polymerization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dibromo-5-(trifluoromethoxy)aniline, and how are intermediates purified?

  • Methodological Answer : A common approach involves sequential functionalization of an aniline precursor. For example, bromination of 5-(trifluoromethoxy)aniline using brominating agents (e.g., Br₂ or NBS) in a controlled temperature range (−20°C to +80°C) can yield dibromo intermediates. Purification often employs reverse-phase column chromatography (C18 columns with acetonitrile/water gradients) to isolate products, as demonstrated in palladium-catalyzed coupling reactions . Nitration and subsequent hydrogenation steps may also precede bromination, requiring precise control of reaction stoichiometry and catalyst loading (e.g., Pd(OAc)₂ or Pt/C) .

Q. How is regioselectivity ensured during the introduction of bromine atoms in the synthesis of this compound?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. The trifluoromethoxy group (-OCF₃) acts as a meta-director, while the amino group (-NH₂) directs electrophilic substitution to ortho/para positions. Protecting the amino group (e.g., with BOC or silyl groups) prior to bromination can alter reactivity, as seen in metalation studies of trifluoromethoxy-substituted anilines . Solvent polarity and temperature adjustments further refine selectivity, with dichloromethane or dioxane often used to stabilize intermediates .

Advanced Research Questions

Q. How can conflicting data on the reactivity of trifluoromethoxy-substituted anilines be resolved, particularly in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., protodeboronation vs. Suzuki coupling). For instance, palladium-catalyzed reactions with pinacol boronate esters may require optimized ligand systems (e.g., SPhos or XPhos) to suppress side reactions. Evidence shows that dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine enhances catalytic efficiency in dioxane at 110°C, achieving 14% yield in similar systems . Kinetic studies using in-situ NMR or HPLC monitoring can identify decomposition pathways and guide condition adjustments .

Q. What strategies mitigate challenges in characterizing this compound derivatives with overlapping spectroscopic signals?

  • Methodological Answer : Advanced NMR techniques (e.g., ¹⁹F-¹H heteronuclear correlation spectroscopy) resolve signal overlap caused by bromine and trifluoromethoxy groups. High-resolution mass spectrometry (HRMS) coupled with isotopic pattern analysis confirms molecular formulas. For crystallographic ambiguity, computational methods (DFT calculations) predict preferred conformations, validated against X-ray diffraction data of analogs like 5-Nitro-2-(trifluoromethoxy)aniline .

Q. How do competing electronic effects influence the metalation of this compound?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, but steric effects from bromine atoms can redirect metalation. Studies on 3-(trifluoromethoxy)-N-(trimethylsilyl)aniline show that silyl protection directs metalation to the oxygen-adjacent position, whereas BOC protection favors carboxylation at the meta position . Systematic variation of base strength (e.g., t-BuLi vs. LDA) and solvent polarity (THF vs. hexane) can optimize site selectivity.

Safety and Handling

Q. What are the critical safety protocols for handling brominated trifluoromethoxy anilines in laboratory settings?

  • Methodological Answer : These compounds require strict adherence to PPE (gloves, goggles, lab coats) due to potential skin/eye irritation and respiratory hazards. Work under fume hoods with HEPA filters to minimize inhalation of volatile intermediates. Emergency procedures, including eye wash stations and neutralization protocols for spills (e.g., activated carbon absorption), are mandated by SDS guidelines . Storage in amber glass under nitrogen at −20°C prevents degradation and halogen exchange reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dibromo-5-(trifluoromethoxy)aniline
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2,3-Dibromo-5-(trifluoromethoxy)aniline

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